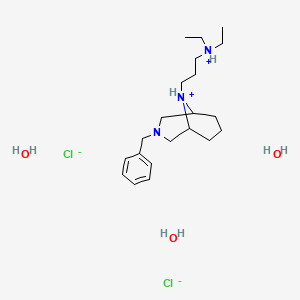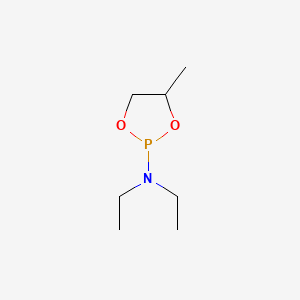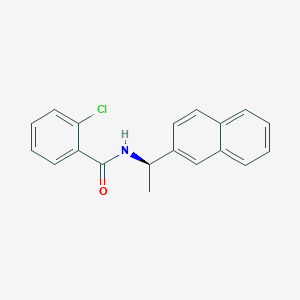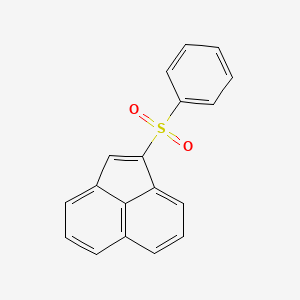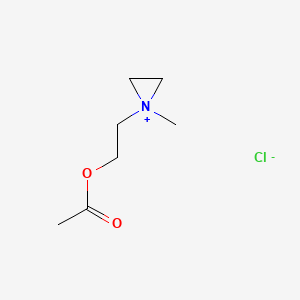
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is an organic compound that features an aziridinium ring, which is a three-membered nitrogen-containing ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride typically involves the reaction of 1-methylaziridine with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then reacts with hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization or distillation are typically used to isolate the final product.
化学反应分析
Types of Reactions
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of substituted aziridinium compounds.
科学研究应用
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce aziridinium functionality into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The aziridinium ring is highly reactive, making it an effective agent for modifying biological and chemical substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethyl)-1-methylaziridinium chloride: Similar structure but with a hydroxy group instead of an acetyloxy group.
1-(2-Chloroethyl)-1-methylaziridinium chloride: Contains a chloro group, leading to different reactivity and applications.
1-(2-Aminoethyl)-1-methylaziridinium chloride: Features an amino group, which can alter its biological activity and chemical properties.
Uniqueness
1-(2-(Acetyloxy)ethyl)-1-methylaziridinium chloride is unique due to the presence of the acetyloxy group, which imparts specific reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired, such as in targeted drug delivery or selective chemical synthesis.
属性
CAS 编号 |
36895-01-9 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
179.64 g/mol |
IUPAC 名称 |
2-(1-methylaziridin-1-ium-1-yl)ethyl acetate;chloride |
InChI |
InChI=1S/C7H14NO2.ClH/c1-7(9)10-6-5-8(2)3-4-8;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OFEYFOPWZKITJU-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OCC[N+]1(CC1)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




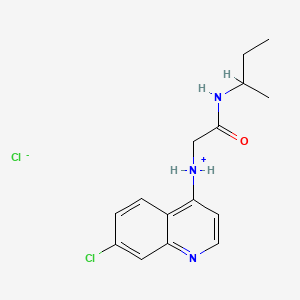

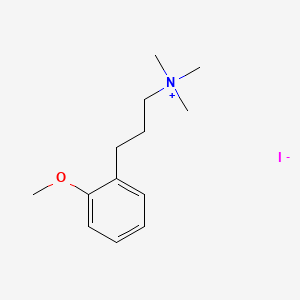
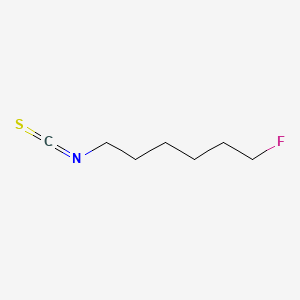
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
